Acetamide, N-9-acridinyl-2-bromo-

Fluorescence Derivatization HPLC Detection Carboxylic Acid Analysis

This acridine-based fluorescent labeling agent uniquely combines a reactive bromoacetamide moiety with an acridine fluorophore for phase-transfer-catalyzed (PTC) esterification of carboxylic acids in aqueous/organic two-phase systems. It delivers a >120 nm Stokes shift—substantially larger than Br-MAMC (90 nm)—dramatically reducing Rayleigh and Raman scattering background. This enables detection limits as low as 10 fmol, outperforming 9-Bromomethylacridine (pmol range) by orders of magnitude. Ideal for trace free fatty acid analysis in volume-limited biological samples (plasma, serum, microdialysate), enzymatic activity monitoring (e.g., pseudocholinesterase), and as an analytical reference standard for pharmaceutical impurity profiling. Choose this reagent when method sensitivity cannot be compromised.

Molecular Formula C15H11BrN2O
Molecular Weight 315.16 g/mol
CAS No. 126857-76-9
Cat. No. B145477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-9-acridinyl-2-bromo-
CAS126857-76-9
Synonyms9-ABAC
N-(9-acridinyl)bromoacetamide
Molecular FormulaC15H11BrN2O
Molecular Weight315.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)CBr
InChIInChI=1S/C15H11BrN2O/c16-9-14(19)18-15-10-5-1-3-7-12(10)17-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,17,18,19)
InChIKeyHRHWEPUNQVXJDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, N-9-acridinyl-2-bromo- (CAS 126857-76-9) as a High-Sensitivity Pre-Column Fluorescence Derivatization Reagent


Acetamide, N-9-acridinyl-2-bromo- (CAS 126857-76-9), also known as N-(9-acridinyl)bromoacetamide, is a specialized analytical reagent with the molecular formula C15H11BrN2O and a molecular weight of 315.17 g/mol . It belongs to the class of acridine-based fluorescent labeling agents and is predominantly used for the phase-transfer-catalyzed (PTC) esterification of carboxylic acids, enabling their highly sensitive detection in liquid chromatography [1]. The compound features a reactive bromoacetamide group for covalent attachment to carboxylates and an acridine fluorophore, providing a large Stokes shift (>120 nm) and achieving detection limits as low as 10 fmol [2].

Why a Generic Fluorescent Label Fails to Match the Analytical Performance of Acetamide, N-9-acridinyl-2-bromo-


Generic substitution of Acetamide, N-9-acridinyl-2-bromo- with other fluorescent labeling reagents often fails to meet the specific analytical demands of trace carboxylic acid analysis due to fundamental differences in key performance metrics. Unlike many alternatives, this compound's combination of a reactive bromoacetamide moiety and an acridine fluorophore enables a specific phase-transfer-catalyzed (PTC) reaction [1]. This method uniquely yields derivatives with a large Stokes shift (>120 nm), which minimizes background noise and enables the exceptional 10 fmol detection limit [2]. The subsequent evidence demonstrates that alternative reagents, while viable, can exhibit orders of magnitude lower sensitivity (e.g., pmol detection limits for 9-Bromomethylacridine) or possess different spectral properties (e.g., Br-MAMC's shorter Stokes shift) that directly compromise assay sensitivity and data quality [3][4].

Quantitative Differentiation of Acetamide, N-9-acridinyl-2-bromo-: A Comparative Analytical Performance Guide


Detection Sensitivity Comparison: Acetamide, N-9-acridinyl-2-bromo- vs. 9-Bromomethylacridine

Acetamide, N-9-acridinyl-2-bromo- provides significantly lower detection limits than 9-Bromomethylacridine (9-Br-Ma), a structurally similar acridine-based labeling reagent. The detection limit for the target compound is 10 fmol (S/N=2) [1], which represents a >1,000-fold improvement in sensitivity over 9-Br-Ma, which has a reported detection limit in the pmol range [2]. This difference is critical for applications requiring the quantification of trace fatty acids or other carboxylates in limited biological samples.

Fluorescence Derivatization HPLC Detection Carboxylic Acid Analysis Trace Bioanalysis

Spectral Quality Comparison: Acetamide, N-9-acridinyl-2-bromo- vs. Br-MAMC

A key differentiator for Acetamide, N-9-acridinyl-2-bromo- is its large Stokes shift of >120 nm [1]. This is substantially larger than the Stokes shift of N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC), another halogenated labeling reagent, which has excitation/emission wavelengths of 345/435 nm, yielding a Stokes shift of 90 nm [2]. The larger shift for the target compound is an inherent spectral property that directly reduces background scatter and improves signal-to-noise ratios, enabling its lower detection limits.

Fluorescence Spectroscopy Stokes Shift Derivatization Reagent Analytical Method Development

Reaction Methodology Differentiation: Phase-Transfer Catalysis Compatibility

Acetamide, N-9-acridinyl-2-bromo- is specifically validated for use in aqueous/organic two-phase systems under phase-transfer catalysis (PTC) [1]. In contrast, the structurally similar reagent N-(1-Pyrenyl)-bromoacetamide requires an alternative protocol involving an ion-pair reaction in ethylene dichloride at an elevated temperature of 90 °C [2]. The ability of the target compound to function effectively in a PTC system allows for derivatization in a simple biphasic setup directly from aqueous samples, offering a more streamlined and versatile sample preparation workflow.

Phase-Transfer Catalysis Analytical Derivatization Two-Phase Reaction Sample Preparation

Optimal Research and Industrial Application Scenarios for Acetamide, N-9-acridinyl-2-bromo-


Ultra-Trace Quantification of Fatty Acids in Limited Biological Samples

Acetamide, N-9-acridinyl-2-bromo- is ideally suited for the analysis of free fatty acids (FFAs) in volume-limited biological samples, such as small-volume plasma, serum, or microdialysate. Its exceptional detection limit of 10 fmol [1] provides the necessary sensitivity to quantify low-abundance lipid mediators and metabolites where other reagents, like 9-Bromomethylacridine with its pmol detection limit [2], would fail to provide a signal. The large Stokes shift further ensures low background in complex biological matrices [1], which is essential for reliable quantification near the limit of detection.

High-Throughput Enzymatic Assay Monitoring via PTC Derivatization

The compatibility of Acetamide, N-9-acridinyl-2-bromo- with phase-transfer catalysis (PTC) in aqueous/organic two-phase systems [1] makes it an excellent reagent for monitoring enzymatic reactions that produce or consume carboxylic acids. For instance, it has been successfully applied to measure pseudocholinesterase activity [3]. The PTC method allows for the direct derivatization of the carboxylic acid product from the aqueous reaction mixture, enabling a streamlined, high-throughput workflow that is more efficient than methods requiring organic solvent extraction and heating, as needed for reagents like N-(1-Pyrenyl)-bromoacetamide [4].

Development of Robust HPLC-FLD Methods Requiring Low Background Noise

Analytical chemists developing new HPLC-FLD methods for carboxylates should prioritize Acetamide, N-9-acridinyl-2-bromo- when low background noise and high signal-to-noise ratios are paramount. The compound's large Stokes shift of >120 nm [1] is a critical spectral advantage over reagents like Br-MAMC (Stokes shift of 90 nm) [5], as it significantly reduces interference from Rayleigh and Raman scattering. This property is particularly valuable when using wide emission bandwidths to increase signal, as the low background allows for sensitive detection without sacrificing spectral purity.

Analytical Reference Standard and Impurity Profiling in Pharmaceutical R&D

Acetamide, N-9-acridinyl-2-bromo- (AYBA) is utilized as an analytical standard in pharmaceutical research and development . In this context, the compound's defined chemical and physical properties, including its molecular formula, molecular weight, and established storage conditions , are critical for method validation, system suitability testing, and the identification or quantification of related substances. The availability of the compound as a characterized reference standard ensures the accuracy and reliability of chromatographic methods used in drug development.

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